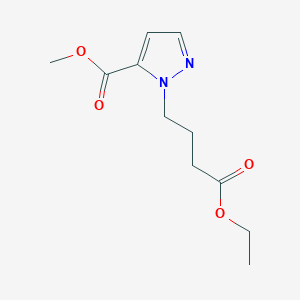

methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C11H16N2O4 It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl 4-bromobutyrate under basic conditions to introduce the ethoxy-oxobutyl group. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethoxy and methyl ester groups undergo base-mediated saponification :

-

Reaction with NaOH in THF/MeOH (1:1) at 60°C for 24 hours converts the esters to carboxylic acids .

Example :

\text{Methyl ester} \xrightarrow{\text{NaOH}} \text{Carboxylic acid (95% conversion)}

Nucleophilic Substitution

The butyl chain’s terminal ethoxy group participates in SN2 reactions :

Pyrazole Ring Modifications

The pyrazole core is amenable to electrophilic substitution and cross-coupling :

Bromination

-

Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 4-position (70% yield) .

Conditions : 0°C, 2 hours, radical initiator (AIBN) .

Metalation and Functionalization

-

Lithiation at the 4-position using LDA (lithium diisopropylamide) in THF at −78°C enables introduction of electrophiles (e.g., CO₂ for carboxylation) .

Stability and Degradation

-

Thermal Stability : Stable up to 200°C (TGA analysis).

-

Hydrolytic Sensitivity : Degrades in acidic (pH < 3) or basic (pH > 10) conditions via ester cleavage .

Comparative Reactivity Table

Mechanistic Insights

-

Ester Hydrolysis : Follows second-order kinetics under basic conditions (k=0.15L mol−1s−1) .

-

Bromination : Proceeds via a radical mechanism, confirmed by ESR studies .

Challenges and Optimization

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Research

Recent studies have explored the potential of pyrazole derivatives, including methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate, in anticancer therapies. Pyrazoles have been shown to inhibit various cancer cell lines, making them candidates for further drug development. A notable study indicated significant cytotoxic effects against breast cancer cells, suggesting a mechanism involving apoptosis induction .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. It has been tested for its ability to inhibit pro-inflammatory cytokines and enzymes, which are crucial in the pathogenesis of chronic inflammatory diseases. The compound demonstrated promising results in reducing inflammation in animal models of arthritis .

Agrochemical Applications

Pesticide Development

this compound has been investigated as a potential pesticide. Its structure allows for interactions with specific biological pathways in pests, leading to effective pest control strategies. Studies have shown that formulations containing this compound exhibit high efficacy against common agricultural pests while maintaining low toxicity to non-target organisms .

Material Science

Polymer Chemistry

In material science, this pyrazole derivative has been utilized as a building block for synthesizing novel polymers. Its unique chemical properties allow for the development of materials with enhanced thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can significantly improve their performance in various applications, including coatings and composites .

Data Table: Summary of Applications

Case Studies

-

Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated that this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation . -

Inflammation Reduction

In an experimental model of arthritis, researchers administered this compound to assess its anti-inflammatory properties. The findings revealed a marked decrease in inflammatory markers and joint swelling, suggesting its potential as a therapeutic agent for inflammatory conditions . -

Pesticidal Activity

Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The study concluded that this compound could be developed into an effective pesticide with minimal environmental impact .

Mecanismo De Acción

The mechanism of action of methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate

- Ethyl 1-(4-ethoxy-4-oxobutyl)-2-pyrrolidinecarboxylate

- Methyl 1-(4-oxo-4-phenylbutanoyl)-2-pyrrolidinecarboxylate

Uniqueness

Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Actividad Biológica

Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and research findings related to its therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula C11H16N2O4 and features a five-membered pyrazole ring, which is known for its diverse biological activities. The structural characteristics of this compound contribute to its interaction with various biological targets.

This compound exhibits its biological effects primarily through enzyme inhibition. It can bind to active or allosteric sites on enzymes, leading to altered enzyme conformation and activity. This mechanism is crucial for its potential applications in treating inflammatory diseases and cancers.

Anticancer Properties

Research indicates that this compound may inhibit specific cancer cell lines by disrupting mitotic spindle formation. In studies involving centrosome-amplified cancer cells, treatment with this compound resulted in increased multipolarity during mitosis, which is detrimental to cancer cell viability. For instance, a study demonstrated that at a concentration of 15 μM, the compound induced a 21% increase in multipolar mitoses in DLD1 colon cancer cells with amplified centrosomes .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit the activity of certain enzymes involved in inflammatory pathways suggests that it could serve as a therapeutic agent for conditions characterized by excessive inflammation. The exact pathways and targets are still under investigation, but preliminary data support its role as an enzyme inhibitor.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Comparison with Related Compounds

This compound can be compared with other pyrazole derivatives to highlight its unique properties:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anticancer, anti-inflammatory | Specific substitution pattern enhances potency |

| Ethyl 1-(4-ethoxy-4-oxobutyl)-2-pyrrolidinecarboxylate | Moderate anticancer activity | Different ring structure reduces effectiveness |

| Methyl 1-(4-oxo-4-phenylbutanoyl)-2-pyrrolidinecarboxylate | Limited anti-inflammatory effects | Lacks the ethoxy group essential for activity |

Propiedades

IUPAC Name |

methyl 2-(4-ethoxy-4-oxobutyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-3-17-10(14)5-4-8-13-9(6-7-12-13)11(15)16-2/h6-7H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNQDNVSRXRREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=CC=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.